The Role of Lubrol WX in Biochemical Research: A Technical Guide
The Role of Lubrol WX in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Lubrol WX, a non-ionic detergent pivotal in the field of biochemistry, particularly for the study of membrane-associated proteins. We will delve into its chemical properties, core applications, and detailed experimental protocols, presenting a comprehensive resource for laboratory professionals.
Introduction to Lubrol WX
Lubrol WX is the trade name for a non-ionic surfactant, chemically identified as a polyoxyethylene ether. It is widely recognized under other names, most notably Brij 58 , and corresponds to the chemical compound polyoxyethylene (20) cetyl ether.[1][2][3] As an amphipathic molecule, it possesses both a hydrophilic polar head (the polyoxyethylene chain) and a hydrophobic non-polar tail (the cetyl alcohol chain). This structure allows it to function as a gentle but effective solubilizing agent, making it invaluable for research involving the delicate machinery of the cell membrane.[4]
Its primary application in biochemistry is the solubilization of integral membrane proteins and lipids from their native bilayer environment.[5][6][7] By disrupting lipid-lipid and lipid-protein interactions without breaking protein-protein bonds, Lubrol WX can extract these proteins while preserving their native structure and, in many cases, their biological function.[4][8] This characteristic is crucial for the subsequent purification and characterization of enzymes, receptors, and transport proteins, such as the membrane-bound enzyme adenylate cyclase.[5][7][9]
Physicochemical Properties
The effectiveness of a detergent in biochemical applications is dictated by its physicochemical properties. For Lubrol WX (Brij 58), these parameters are critical for designing experiments, particularly for achieving optimal protein solubilization while minimizing denaturation. The data below has been compiled from various technical sources.
| Property | Value | References |
| Synonyms | Brij 58, Polyoxyethylene (20) cetyl ether | [1][2] |
| CAS Number | 9004-95-9 | [2][10][11] |
| Molecular Formula | HO(CH₂CH₂O)₂₀C₁₆H₃₃ | [2][11] |
| Average Molecular Weight | ~1122 g/mol | [2][10] |
| Critical Micelle Conc. (CMC) | 0.004 - 0.09 mM | [1][2][8] |
| Aggregation Number | ~70 | [2][10][12] |
| Average Micellar Weight | ~79,000 g/mol | [2][10] |
| Hydrophilic-Lipophilic Balance (HLB) | 16.9 | [1] |
| Cloud Point | >100 °C | [2][10][11] |
| Appearance | White waxy solid or flakes | [2][10][13] |
| Solubility | Slightly soluble in water | [13] |
Note: The Critical Micelle Concentration (CMC) can vary depending on experimental conditions such as temperature, pH, and ionic strength of the buffer.[14][15]
Core Application: Membrane Protein Solubilization
The central use of Lubrol WX is to extract integral membrane proteins from the lipid bilayer.[5] This process hinges on the detergent's ability to form micelles that create a mimetic membrane environment, shielding the protein's hydrophobic domains from the aqueous buffer.[4]
Mechanism of Action
The solubilization process can be described in three stages:
-
Partitioning: At concentrations below its CMC, Lubrol WX monomers partition into the lipid bilayer.
-
Micellization: As the concentration increases to and above the CMC, the bilayer becomes saturated, leading to the formation of mixed micelles containing lipids, detergent, and protein.
-
Delipidation: At very high detergent-to-lipid ratios, the protein is fully encapsulated in a detergent micelle, largely stripped of its native lipids. This is known as a protein-detergent complex (PDC).
Maintaining the protein's activity often requires careful titration of the detergent concentration to achieve solubilization without complete delipidation, as some proteins require associated lipids for stability and function.
Experimental Protocols
While protocols must be optimized for each specific protein, the following sections provide detailed, generalized methodologies for key applications of Lubrol WX.
Protocol for Solubilization of a Target Membrane Protein
This protocol outlines a general procedure for screening and optimizing the solubilization of a membrane protein from isolated cell membranes.
Materials:
-
Cell paste or isolated membrane fraction
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Protease Inhibitor Cocktail
-
10% (w/v) Lubrol WX stock solution in water
-
Homogenizer (Dounce or mechanical)
-
Ultracentrifuge
Methodology:
-
Membrane Preparation:
-
Thaw the cell paste on ice and resuspend in ice-cold Lysis Buffer containing protease inhibitors. A common ratio is 5 mL of buffer per gram of cell paste.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at 9,000 x g for 30 minutes at 4°C to remove intact cells and debris.
-
Collect the supernatant and perform an ultracentrifugation step at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. The protein concentration should be determined (e.g., via BCA assay) and adjusted to approximately 5-10 mg/mL.
-
-
Solubilization Screening:
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add the 10% Lubrol WX stock solution to each tube to achieve a range of final detergent-to-protein ratios (w/w). Typical starting ratios to screen are 1:1, 2:1, 5:1, and 10:1.
-
Incubate the mixtures on a rotator at 4°C for 1-2 hours.
-
-
Separation of Solubilized Fraction:
-
Centrifuge the tubes at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the solubilized membrane proteins. The pellet contains non-solubilized material.
-
Carefully collect the supernatant. Take samples from both the supernatant and the pellet for analysis.
-
-
Analysis:
-
Analyze the fractions by SDS-PAGE and Western blotting with an antibody against the target protein to determine the optimal detergent-to-protein ratio for efficient solubilization.
-
Protocol for Reconstitution of a Solubilized Protein into Liposomes
This protocol describes the removal of detergent from a protein-detergent complex to allow its incorporation into a model lipid bilayer (proteoliposomes).[6]
Materials:
-
Purified, solubilized membrane protein in a buffer containing Lubrol WX.
-
Pre-formed Small Unilamellar Vesicles (SUVs) or Large Unilamellar Vesicles (LUVs) of desired lipid composition.
-
Dialysis tubing (with appropriate molecular weight cut-off) or gel filtration column (e.g., Sephadex G-50).
-
Detergent-free buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl).
Methodology:
-
Mixing:
-
Detergent Removal (Dialysis Method):
-
Transfer the mixture into dialysis tubing.
-
Dialyze against a large volume (e.g., 2 Liters) of detergent-free buffer at 4°C.
-
Perform at least three buffer changes over 48-72 hours. The slow removal of Lubrol WX allows the protein to insert into the liposome bilayer as the detergent concentration falls below the CMC.[6][16]
-
-
Detergent Removal (Gel Filtration Method):
-
Harvesting and Analysis:
-
Collect the eluted fractions (if using gel filtration) or the contents of the dialysis bag.
-
The resulting proteoliposomes can be analyzed for protein incorporation and functional activity.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and purification of a membrane protein using a non-ionic detergent like Lubrol WX.
Conclusion
Lubrol WX, also known as Brij 58, is a mild, non-ionic detergent that remains a critical tool for biochemists and drug development professionals. Its ability to gently extract membrane proteins while preserving their structural and functional integrity allows for their detailed study outside the complex native environment. By understanding its physicochemical properties and applying systematic protocols for solubilization and reconstitution, researchers can successfully isolate and characterize these challenging but vital biological molecules.
References
- 1. cephamls.com [cephamls.com]
- 2. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Brij 58 | G-Biosciences [gbiosciences.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. Detergent-free reconstitution of functional transmembrane proteins into liposomes [morressier.com]
- 6. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. Anatrace.com [anatrace.com]
- 9. Detergent-extraction of a regulatory subunit of brain adenylate cyclase and its sensitivity to calmodulin and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
- 11. Brij 58 Sigma CAS No.9004-95-9 [sigmaaldrich.com]
- 12. Brij® 58 Detergent | AAT Bioquest [aatbio.com]
- 13. serva.de [serva.de]
- 14. Detergent-free Ultrafast Reconstitution of Membrane Proteins into Lipid Bilayers Using Fusogenic Complementary-charged Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
